molecular formula C15H19N3O3 B2459303 1-[(4-methoxyphenyl)methyl]-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea CAS No. 1396811-73-6

1-[(4-methoxyphenyl)methyl]-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea

Cat. No.: B2459303
CAS No.: 1396811-73-6
M. Wt: 289.335
InChI Key: YIXCQAQIHWIRLD-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)methyl]-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a methoxybenzyl group and a methylisoxazolyl group, suggests potential biological activity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea typically involves the reaction of 4-methoxybenzylamine with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction may require a catalyst, such as a tertiary amine, to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methoxybenzyl and methylisoxazolyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)carbamate
  • 1-(4-Methoxybenzyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)thiourea

Uniqueness

1-[(4-methoxyphenyl)methyl]-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Biological Activity

1-[(4-Methoxyphenyl)methyl]-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O3C_{15}H_{19}N_{3}O_{3}, with a molecular weight of approximately 289.33 g/mol. The compound features a methoxy-substituted phenyl group and a substituted oxazole moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:

  • Antimicrobial Activity : Many urea derivatives demonstrate antibacterial and antifungal properties. For instance, studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Some derivatives are evaluated for their potential in cancer therapy, targeting specific pathways involved in tumor growth and metastasis. Compounds that inhibit thioredoxin reductase (TrxR) are noted for their selective antitumor effects .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

Compound NameBiological ActivityMIC Value (mg/mL)Reference
1-[4-Methoxyphenyl]-3-(2-methyl-1,3-benzoxazol-5-yl)ureaAntibacterial0.0039 - 0.025
1-(2-chloroethyl)-1-nitroso-3-(2-(3-oxobenzoelenazol-2(3H)-yl)ethyl)ureaAntitumorVaries by cell line
1-(4-Methoxyphenyl)-3-[5-(2-methyl-2-propanyl)-1,2-oxazol-3-yl]ureaAntimicrobialN/A

Case Study 1: Antibacterial Properties

In a study evaluating the antibacterial properties of various urea derivatives, it was found that certain compounds exhibited significant activity against E. coli and S. aureus. The study utilized disk diffusion methods to determine the zones of inhibition and concluded that modifications on the phenyl ring significantly influenced activity levels.

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor efficacy of similar urea compounds against pancreatic cancer cell lines. Results indicated that specific structural features enhanced their ability to inhibit cancer cell proliferation and induce apoptosis through TrxR inhibition.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-11-9-14(21-18-11)7-8-16-15(19)17-10-12-3-5-13(20-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXCQAQIHWIRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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